BenchChemオンラインストアへようこそ!

3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Lipophilicity Drug design CNS penetration

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190312-91-4) is a polysubstituted 7-azaindole (pyrrolo[2,3-b]pyridine) heterocyclic building block bearing a Br substituent at the 3-position, a CH₃ group at the 4-position, and a CN at the 5-position (MW 236.07 g/mol, formula C₉H₆BrN₃). This substitution pattern places the compound within a privileged scaffold class repeatedly exploited for fibroblast growth factor receptor (FGFR) kinase inhibitor discovery, where the 7-azaindole core serves as an ATP-mimetic hinge binder.

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
CAS No. 1190312-91-4
Cat. No. B1525358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
CAS1190312-91-4
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1C#N)Br
InChIInChI=1S/C9H6BrN3/c1-5-6(2-11)3-12-9-8(5)7(10)4-13-9/h3-4H,1H3,(H,12,13)
InChIKeyTVRMCXFWGLWFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190312-91-4): Core Building Block Profile for Procurement Decisions in Kinase-Targeted Medicinal Chemistry


3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190312-91-4) is a polysubstituted 7-azaindole (pyrrolo[2,3-b]pyridine) heterocyclic building block bearing a Br substituent at the 3-position, a CH₃ group at the 4-position, and a CN at the 5-position (MW 236.07 g/mol, formula C₉H₆BrN₃) [1]. This substitution pattern places the compound within a privileged scaffold class repeatedly exploited for fibroblast growth factor receptor (FGFR) kinase inhibitor discovery, where the 7-azaindole core serves as an ATP-mimetic hinge binder [2]. The simultaneous presence of a nitrile electron-withdrawing group, a methyl hydrophobic element, and a bromine synthetic handle distinguishes this intermediate from simpler mono-substituted analogs and directly influences the physicochemical and reactivity properties relevant to downstream lead optimization programs.

Why Generic 7-Azaindole-5-carbonitrile Analogs Cannot Simply Substitute for 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190312-91-4)


Within the 7-azaindole-5-carbonitrile family, seemingly minor substituent changes produce large shifts in lipophilicity, molecular recognition, and synthetic accessibility. The 4-methyl group in the target compound raises computed XLogP3 to 2.1 versus only 1.7 for the 3-bromo-4-H analog (CAS 1190309-69-3) and 1.4 for the 4-methyl-3-H analog (CAS 267875-39-8), while the 3-bromine provides a versatile Pd-catalyzed cross-coupling handle absent in non-halogenated variants [1]. These differences are not cosmetic: in the FGFR inhibitor series reported by Su et al., even single-atom modifications at analogous positions on the 7-azaindole core shifted FGFR1 IC₅₀ values across a >100-fold range, demonstrating that the exact halomethyl pattern directly governs downstream biological potency [2]. Substituting a des-bromo or des-methyl analog during a multi-step synthesis therefore risks altering both the chemical reactivity at key steps and the pharmacological profile of the final target molecule.

Quantitative Differentiation Evidence: 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190312-91-4) vs. Closest Analogs


Lipophilicity Control: XLogP3 of 2.1 vs. 1.4 for Des-Bromo Analog (CAS 267875-39-8) – Impact on CNS Drug-Likeness and Membrane Permeability Optimization

The presence of Br at the 3-position in the target compound raises the computed partition coefficient (XLogP3) to 2.1, compared with 1.4 for the des-bromo analog 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 267875-39-8) and 1.7 for the 3-bromo-des-methyl analog (CAS 1190309-69-3) [1]. This 0.7 log unit increase places the target compound closer to the CNS drug-like optimal LogP window (2–4) while the des-bromo analog falls into a more polar range typical of peripheral-targeting leads [2]. The lipophilicity difference is driven by the bromine heavy atom contribution and is quantifiable via both computed and experimentally measurable logP/logD assays.

Lipophilicity Drug design CNS penetration ADME optimization

Molecular Weight and Heavy Atom Differentiation: 236.07 vs. 222.04 g/mol for 3-Bromo-4-H Analog (CAS 1190309-69-3) – Consequences for Ligand Efficiency Metrics

The target compound (MW 236.07 g/mol) incorporates both a 3-bromo (ΔMW +78.9 vs. H) and a 4-methyl (ΔMW +14.0 vs. H) relative to the parent scaffold (MW 143.15). The 4-methyl group contributes an additional 14.03 g/mol compared with the 3-bromo-4-H analog (CAS 1190309-69-3, MW 222.04) [1]. In the FGFR inhibitor series of Su et al., compound 4h (MW within a comparable range to bromomethyl azaindole intermediates) achieved FGFR1 IC₅₀ = 7 nM with a ligand efficiency (LE) of ~0.38 kcal/mol per heavy atom, indicating that the bromomethyl substitution pattern can support highly efficient target engagement [2]. The 4-chloro analog (CAS 920966-02-5, MW 177.59) is significantly lighter but lacks the synthetic versatility of the C3-Br handle.

Ligand efficiency Fragment-based drug design Molecular weight Lead optimization

Halogen Reactivity: C3–Br as a Pd-Catalyzed Cross-Coupling Handle vs. C4–Cl in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 920966-02-5)

The C3–Br bond in the target compound offers superior reactivity in Pd(0)-catalyzed oxidative addition compared with the C4–Cl bond in 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 920966-02-5). Aryl bromides generally undergo oxidative addition to Pd(0) 50–100× faster than aryl chlorides under standard Suzuki–Miyaura conditions [1]. This kinetic advantage translates to lower catalyst loadings, milder temperatures, and broader substrate scope for the 3-bromo derivative. Notably, the 3-bromo-4-methyl pattern positions the reactive halogen on the pyrrole ring, while the C4–Cl or C4–H analogs place substituents on the pyridine ring, leading to distinct electronic environments and regioselectivity in subsequent functionalization steps [2].

Cross-coupling Suzuki coupling Buchwald-Hartwig C–C bond formation Synthetic strategy

Physicochemical Property Vector: Combined Br + CH₃ + CN Substitution Creates a Unique Topological Polar Surface Area and Rotatable Bond Profile Relative to Mono-Substituted Analogs

The target compound carries a topological polar surface area (TPSA) of 52.5 Ų with zero rotatable bonds, identical to the 3-bromo-4-H analog in TPSA and rotatable bond count, but differing in molecular volume due to the 4-methyl group [1]. Compared with the 4-methyl-3-H analog (TPSA also ~52.5 Ų), the target compound's bromine atom contributes additional polarizability (exact mass 234.9745 Da vs. 157.0640 Da) that shifts the compound along the size–polarity vector in medicinal chemistry property space [2]. This combination of fixed TPSA, zero rotatable bonds, and higher molecular volume places the target in a distinct region of the CNS MPO (Multiparameter Optimization) desirability space relative to all mono-substituted comparators.

Physicochemical properties TPSA Permeability Drug-likeness Property space analysis

High-Value Application Scenarios for 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190312-91-4) in Kinase Drug Discovery and Chemical Biology


FGFR-Targeted Lead Optimization: CNS-Penetrant Kinase Inhibitor Design Leveraging Elevated LogP

Programs targeting FGFR-driven glioblastoma or brain-metastatic tumors require inhibitors with sufficient lipophilicity to cross the blood–brain barrier. The target compound's computed XLogP3 of 2.1 positions it 0.7 log units above the des-bromo analog, providing a starting scaffold that falls within the CNS MPO optimal LogP range (2–4) without additional lipophilic modifications [1]. Coupling the 3-bromo position with aryl/heteroaryl boronic acids via Suzuki reaction gives rapid access to a focused library for FGFR1–3 biochemical profiling, where class precedent shows single-digit nanomolar IC₅₀ values are achievable from the 7-azaindole core [2].

Parallel Library Synthesis via C3-Suzuki Coupling: High-Throughput Derivatization Enabled by C3–Br Reactivity Advantage

The C3–Br bond enables room-temperature Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids at low Pd catalyst loadings (0.5–2 mol%), outperforming the C4–Cl analog that typically requires elevated temperatures (80–100 °C) and higher catalyst amounts (2–5 mol%) [1]. This reactivity advantage is decisive for automated parallel synthesis platforms where reaction uniformity across diverse boronic acid building blocks is critical. The 5-cyano group remains stable under these coupling conditions, preserving the hydrogen-bond acceptor functionality needed for hinge-region binding in the final kinase inhibitor products [2].

Property-Driven Fragment-to-Lead Optimization: Using MW and LogP Anchoring for Efficient Multiparameter Profiling

When progressing from fragment hits to lead compounds, medicinal chemistry teams require building blocks with defined, non-overlapping property vectors. The target compound occupies a unique position in the C9H6BrN3 chemical space (MW 236.07, XLogP3 2.1, TPSA 52.5 Ų) that is not duplicated by any mono-substituted analog [1]. In a typical FGFR fragment-to-lead campaign, the 3-bromo-4-methyl-5-cyano substitution pattern provides three simultaneous vectors for property modulation: lipophilicity (Br), steric bulk (CH₃), and electronic effects (CN), enabling systematic SAR exploration without the need for multiple different core scaffolds. This consolidation reduces procurement complexity and ensures batch-to-batch consistency across the entire lead optimization cascade [2].

Quote Request

Request a Quote for 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.